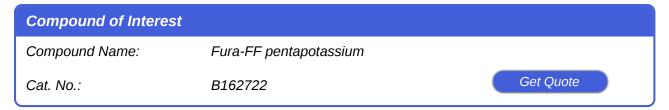


# Fura-FF Pentapotassium Salt: A Technical Guide to Calcium Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the calcium binding affinity of **Fura-FF pentapotassium** salt, a low-affinity fluorescent indicator crucial for measuring high calcium concentrations in various biological systems.

Fura-FF, a difluorinated derivative of Fura-2, is designed to overcome the saturation limitations of high-affinity indicators, enabling accurate quantification of calcium dynamics in environments such as mitochondria, neuronal dendrites, and spines.[1][2][3] Its negligible sensitivity to magnesium ions further enhances its utility by reducing potential interference in physiological studies.[1][2][4]

## **Quantitative Data: Calcium Binding Affinity (Kd)**

The dissociation constant (Kd) of Fura-FF for calcium is influenced by experimental conditions such as temperature, pH, and ionic strength. The following table summarizes the reported Kd values under various conditions.



Kd Value (μM)	Experimental Conditions	Reference
~5.5	100 mM KCl, 10 mM MOPS, pH 7.2, 22°C	[4]
6	Not specified	[1][2]
19.2 ± 1	Two-photon excitation at 810 nm	[5]
18-35	In calibration buffers	[6]
6-13	In cells	[6]
~10	General approximation	[7][8]

# Experimental Protocol: Determination of Fura-FF Dissociation Constant (Kd)

The following protocol outlines a standard fluorescence-based method for determining the Kd of Fura-FF using a fluorometer or a fluorescence microscope. This method relies on establishing a series of calcium buffers with precisely known free calcium concentrations.

#### Materials:

- Fura-FF pentapotassium salt
- Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
- Calcium stock solution (e.g., 10 mM CaCl2 in the above buffer)
- EGTA stock solution (e.g., 10 mM K2EGTA in the above buffer)
- Fluorometer or fluorescence imaging system with appropriate filters for Fura-FF (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
- Cuvettes or imaging chambers

#### Procedure:



#### · Preparation of Calcium Buffers:

- Prepare a "calcium-free" buffer containing a known concentration of EGTA (e.g., 10 mM).
- Prepare a "calcium-saturating" buffer by adding a known excess of CaCl2 to the EGTAcontaining buffer (e.g., 10 mM CaEGTA).
- Create a series of calibration buffers with varying free calcium concentrations by mixing the "calcium-free" and "calcium-saturating" buffers in different ratios. The free calcium concentration can be calculated using software such as MaxChelator.

#### Preparation of Fura-FF Solution:

 Prepare a stock solution of Fura-FF pentapotassium salt in the calcium-free buffer. The final concentration for measurement should typically be in the low micromolar range (e.g., 1-10 μM).

#### • Fluorescence Measurements:

- Rmin (Minimum Ratio): Add Fura-FF to the "calcium-free" buffer. Record the fluorescence intensity at the emission wavelength (~510 nm) while alternating excitation between ~340 nm and ~380 nm. The ratio of the fluorescence intensities (F340/F380) gives Rmin.
- Rmax (Maximum Ratio): Add Fura-FF to the "calcium-saturating" buffer. Record the fluorescence intensity ratio (F340/F380) to determine Rmax.
- Intermediate Ratios: Measure the fluorescence intensity ratios for each of the intermediate calcium calibration buffers.

#### Calculation of Kd:

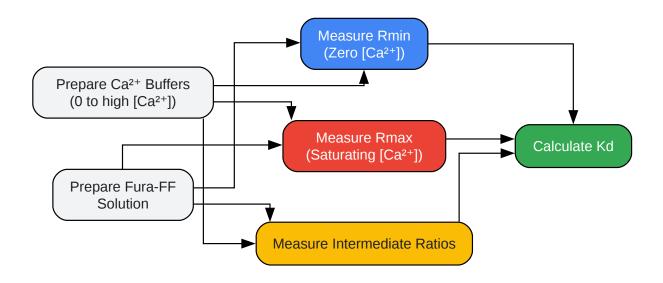
- The free calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]
  = Kd \* [(R Rmin) / (Rmax R)] \* (Sf2 / Sb2) where:
  - R is the measured fluorescence ratio.
  - Rmin is the ratio in the absence of calcium.



- Rmax is the ratio at calcium saturation.
- Sf2 / Sb2 is the ratio of fluorescence intensities at the second excitation wavelength (~380 nm) for the calcium-free and calcium-bound forms of the indicator, respectively.
- The Kd can be determined by plotting the fluorescence ratio as a function of the known free calcium concentrations and fitting the data to the above equation.

### **Visualizations**

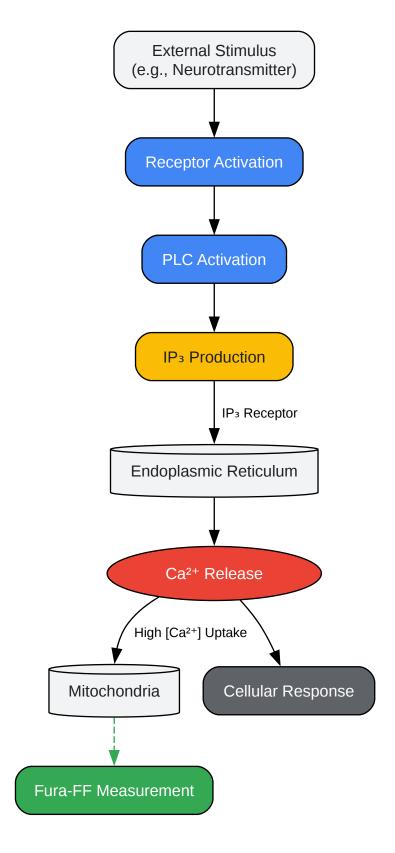
The following diagrams illustrate the experimental workflow for Kd determination and a representative signaling pathway where Fura-FF is applicable.



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Caption: Experimental workflow for determining the Kd of Fura-FF.





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Caption: Mitochondrial calcium uptake in a typical signaling pathway.



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